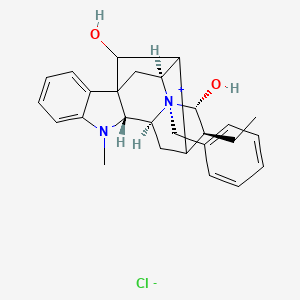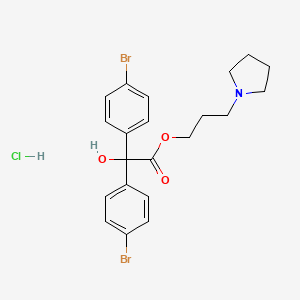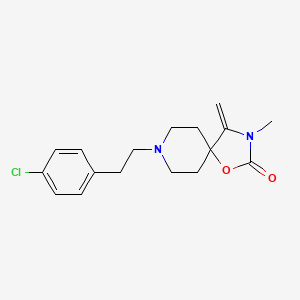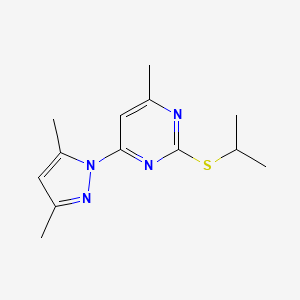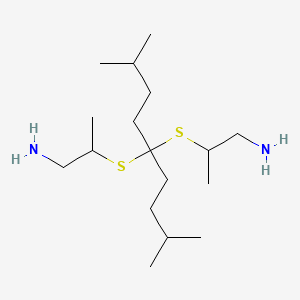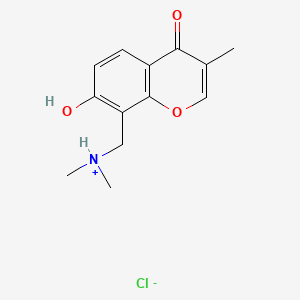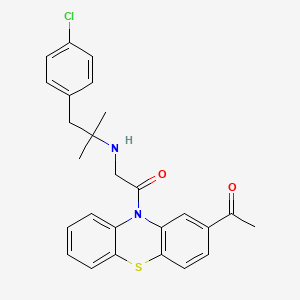
10H-Phenothiazine, 2-acetyl-10-(((2-(4-chlorophenyl)-1,1-dimethylethyl)amino)acetyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10H-Phenothiazine, 2-acetyl-10-(((2-(4-chlorophenyl)-1,1-dimethylethyl)amino)acetyl)-: is a complex organic compound that belongs to the phenothiazine class Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenothiazine, 2-acetyl-10-(((2-(4-chlorophenyl)-1,1-dimethylethyl)amino)acetyl)- involves multiple steps, typically starting with the preparation of the phenothiazine core. This core is then functionalized through a series of reactions to introduce the acetyl and amino groups. Common reagents used in these reactions include acetic anhydride, chlorinated solvents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the final product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, where substituents like halogens or nitro groups are introduced.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitro compounds, and catalysts like iron or aluminum chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology: In biological research, the compound may be used to study the interactions of phenothiazine derivatives with biological targets, such as enzymes or receptors.
Medicine: Phenothiazine derivatives are known for their pharmacological properties, including antipsychotic and antiemetic effects. This specific compound may be investigated for similar therapeutic applications.
Industry: In the industrial sector, the compound can be used in the production of dyes, pigments, and other materials that require stable aromatic compounds.
作用機序
The mechanism of action of 10H-Phenothiazine, 2-acetyl-10-(((2-(4-chlorophenyl)-1,1-dimethylethyl)amino)acetyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. This interaction can lead to various physiological effects, depending on the target and the context in which the compound is used.
類似化合物との比較
Chlorpromazine: Another phenothiazine derivative known for its antipsychotic properties.
Promethazine: Used as an antihistamine and antiemetic.
Thioridazine: Known for its use in treating schizophrenia.
Uniqueness: What sets 10H-Phenothiazine, 2-acetyl-10-(((2-(4-chlorophenyl)-1,1-dimethylethyl)amino)acetyl)- apart is its specific functional groups and structure, which may confer unique chemical and biological properties
特性
CAS番号 |
89516-34-7 |
|---|---|
分子式 |
C26H25ClN2O2S |
分子量 |
465.0 g/mol |
IUPAC名 |
1-(2-acetylphenothiazin-10-yl)-2-[[1-(4-chlorophenyl)-2-methylpropan-2-yl]amino]ethanone |
InChI |
InChI=1S/C26H25ClN2O2S/c1-17(30)19-10-13-24-22(14-19)29(21-6-4-5-7-23(21)32-24)25(31)16-28-26(2,3)15-18-8-11-20(27)12-9-18/h4-14,28H,15-16H2,1-3H3 |
InChIキー |
FLRIHVMUJSSVKV-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CNC(C)(C)CC4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


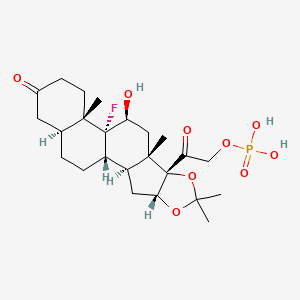
![6-[4,6-Bis(4,6-diamino-1,3,5-triazin-2-yl)hexyl]-1,3,5-triazine-2,4-diamine;1,3,5-triazinane-2,4,6-trione](/img/structure/B12757134.png)
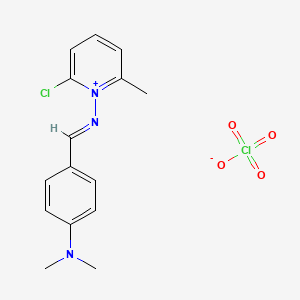


![1-(tert-butylamino)-3-[2-(1-imidazol-1-ylethenyl)-6-methylphenoxy]propan-2-ol;oxalic acid](/img/structure/B12757154.png)
